6-alpha-D-Glucopyranosyl maltotriose

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

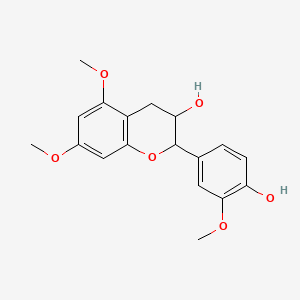

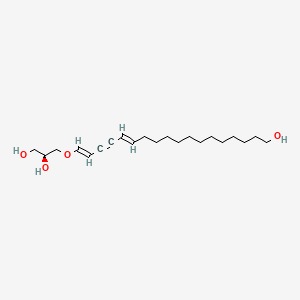

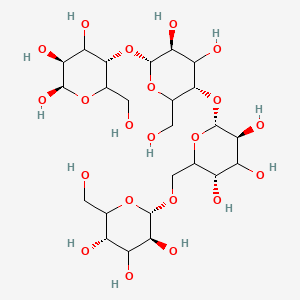

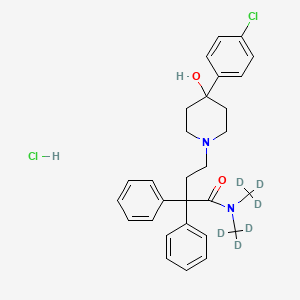

6-Alpha-D-Glucopyranosyl Maltotriose is a type of carbohydrate that falls under the category of oligosaccharides and polysaccharides . It has a molecular formula of C24 H42 O21 and a molecular weight of 666.58 .

Molecular Structure Analysis

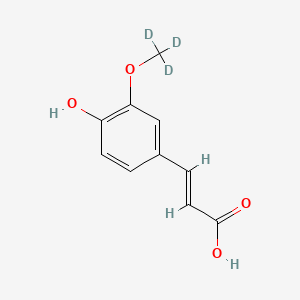

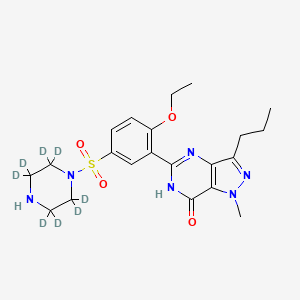

The molecular structure of 6-alpha-D-Glucopyranosyl maltotriose is represented by the formula C24 H42 O21 . There is also a stable isotope labelled version of this compound with a molecular formula of C1813C6H42O21 and a molecular weight of 672.53 .科学的研究の応用

Biomarker for Glycogen Storage Diseases

The tetrasaccharide 6-α-D-Glucopyranosyl-maltotriose (Glc 4) has been identified as a potential biomarker for glycogen storage diseases (GSD). The urinary excretion of Glc 4 is increased in various clinical conditions associated with increased turnover or storage of glycogen .

Diagnostic Tool for Pompe Disease

The Glc 4 has been used as a diagnostic tool for Pompe disease (GSD type II). The mean Glc 4 concentrations per age group in untreated patients with Pompe disease were significantly higher, ranging from 39.4 to 10.3 mmol/mol creatinine .

Indicator for Other Glycogen Storage Diseases

Apart from Pompe disease, the Glc 4 has also been found to be increased in GSD-III (8 of 9), GSD-IV (2 of 3) and GSD-IX (6 of 10) patients .

Research Tool in Proteomics

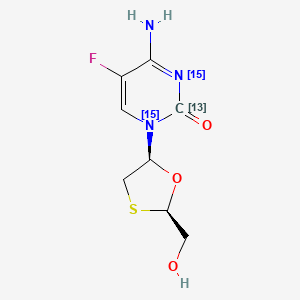

6-α-D-Glucopyranosyl maltotriose-13C6 is used as a biochemical for proteomics research .

Reference Material for Data Analysis

6-α-D-Glucopyranosyl Maltotriose is used as a certified reference material for highly accurate and reliable data analysis .

Enzymatic Synthesis of Glycosyl Compounds

6-α-D-Glucopyranosyl Maltotriose can be used in the enzymatic synthesis of glycosyl compounds .

作用機序

Target of Action

The primary target of 6-alpha-D-Glucopyranosyl maltotriose is the enzyme β-amylase . This enzyme plays a crucial role in starch degradation, hydrolyzing α,1-4 glycosidic linkages in starch and related polysaccharides .

Mode of Action

6-alpha-D-Glucopyranosyl maltotriose interacts with β-amylase, which requires a minimum chain length of four glycosyl residues for its action . The enzyme hydrolyzes the α,1-4 glycosidic linkages, resulting in the production of maltose and a small amount of maltotriose .

Biochemical Pathways

The action of 6-alpha-D-Glucopyranosyl maltotriose affects the starch degradation pathway. The compound is a substrate for glucoamylases and is derived from pullulan using pullulanase . The degradation of linear glucan chains by β-amylase results in maltose and a small amount of maltotriose, which is too short to be hydrolyzed by β-amylases .

Pharmacokinetics

The compound’s interaction with β-amylase and its role in the starch degradation pathway suggest that it may be metabolized into simpler sugars such as maltose and maltotriose .

Result of Action

The action of 6-alpha-D-Glucopyranosyl maltotriose results in the production of maltose and a small amount of maltotriose through the action of β-amylase . These simpler sugars can then be further metabolized to provide energy.

Action Environment

The action of 6-alpha-D-Glucopyranosyl maltotriose and its efficacy may be influenced by various environmental factors. For instance, the activity of β-amylase, the enzyme that interacts with 6-alpha-D-Glucopyranosyl maltotriose, is regulated by various environmental stimuli including stress of drought, cold, and heat . Therefore, these environmental factors could potentially influence the action of 6-alpha-D-Glucopyranosyl maltotriose.

特性

IUPAC Name |

(2S,3S,5S)-2-[[(3S,5S,6R)-6-[(3S,5S,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(3S,5S,6R)-4,5,6-trihydroxy-2-(hydroxymethyl)oxan-3-yl]oxyoxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H42O21/c25-1-5-9(28)11(30)16(35)22(41-5)39-4-8-10(29)12(31)17(36)23(43-8)45-20-7(3-27)42-24(18(37)14(20)33)44-19-6(2-26)40-21(38)15(34)13(19)32/h5-38H,1-4H2/t5?,6?,7?,8?,9-,10-,11?,12?,13?,14?,15+,16+,17+,18+,19-,20-,21-,22+,23-,24-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPBCRLIOSBQLHS-ISMMZKDSSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)O)CO)CO)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C1[C@H](C([C@@H]([C@H](O1)OCC2[C@H](C([C@@H]([C@H](O2)O[C@@H]3C(O[C@@H]([C@H](C3O)O)O[C@@H]4C(O[C@H]([C@H](C4O)O)O)CO)CO)O)O)O)O)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H42O21 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90676152 |

Source

|

| Record name | alpha-D-threo-Hexopyranosyl-(1->6)-alpha-D-threo-hexopyranosyl-(1->4)-alpha-D-threo-hexopyranosyl-(1->4)-beta-D-threo-hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

666.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34336-93-1 |

Source

|

| Record name | alpha-D-threo-Hexopyranosyl-(1->6)-alpha-D-threo-hexopyranosyl-(1->4)-alpha-D-threo-hexopyranosyl-(1->4)-beta-D-threo-hexopyranose | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90676152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-1-(3,4-Dihydro-2H-benzo[1,4]oxazin-6-YL)-ethanamine](/img/structure/B562595.png)